Clavanin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

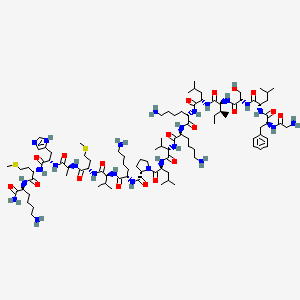

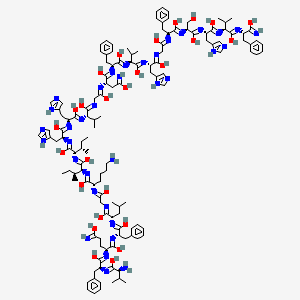

Clavanin A is a natural product found in Styela clava with data available.

Wissenschaftliche Forschungsanwendungen

Interaction with Bacterial Membranes

Clavanin A, a peptide from tunicate hemocytes, has been studied extensively for its ability to disrupt bacterial membranes. Its interaction with membranes, assessed through various assays, indicates that this compound lyses bacterial cells at concentrations corresponding to its minimum inhibitory concentration (MIC). The peptide's structure and function were further elucidated, revealing its capacity to adopt various folds, possibly influencing its multiple functions. Notably, this compound has been found to eradicate bacterial biofilms, representing an unrecognized function (Silva et al., 2016).

Antimicrobial Activity and Infection Control

This compound has shown significant efficacy in controlling infections, including those caused by multidrug-resistant bacteria. It has demonstrated clear in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, without cytotoxic activities against mammalian cells. In vivo studies reveal its effectiveness in reducing bacterial counts in wound models and significantly lowering mortality rates in mice infected with E. coli and S. aureus. These findings suggest its potential as a novel strategy for treating infections (Silva et al., 2014).

Role of Phenylalanine in its Action

This compound's high content of phenylalanines suggests their functional importance. Studies involving mutations of these residues indicated that while phenylalanine is not essential for antimicrobial activity, it contributes significantly to the peptide's hydrophobicity and membrane affinity, as well as its conformational flexibility. This balance is crucial for this compound's ability to interact with and disrupt biological membranes (van Kan et al., 2003).

Enhancement by Zinc Ions

This compound's antimicrobial activity is potentiated by Zn2+ ions. This enhancement is not only due to reduced concentrations for bacterial growth inhibition but also due to increased rates of bacterial killing. Studies indicate that this compound forms small pores in bacterial membranes and induces cell death by targeting intracellular components. The synergy between this compound and Zn2+ suggests a cytoplasmic target for their combined action (Juliano et al., 2017).

Nanocarrier for Sepsis Control

In the context of increasing bacterial resistance, this compound encapsulated in nanocarriers has been explored for controlling bacterial sepsis. The nanostructured this compound showed partial control over the development of various pathogenic bacteria, with no observed hemolytic activity. In vivo assays demonstrated improved antimicrobial activity and potential for treating polymicrobial infections (Saúde et al., 2014).

Membrane Activity and pH-Dependent Mechanisms

This compound's membrane activity and its effectiveness in inhibiting bacterial growth are significantly enhanced at lower pH levels. Its mode of action involves disrupting biological membranes at neutral pH and targeting membrane proteins involved in ion gradients at acidic conditions. This dual mechanism under different pH conditions underscores its unique membrane-active properties (van Kan et al., 2002).

Eigenschaften

Bioaktivität |

Antibacterial, Antifungal |

|---|---|

Sequenz |

VFQFLGKIIHHVGNFVHGFSHVF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.